Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15‑Fold Potency Advantage in Enzyme Inhibition
In a class‑level SAR study, cyclopropanecarbonyl derivatives were found to be 15‑fold and 14‑fold more potent than the corresponding isopropylcarbonyl analogues against 4‑hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively [1]. Although the study did not use the exact target compound, it demonstrates a consistent potency boost conferred by the cyclopropanecarbonyl group over a sterically similar but conformationally mobile isopropylcarbonyl substituent. Procuring the cyclopropanecarbonyl‑bearing target compound is therefore justified when the goal is to maximise potency in kinase or oxidoreductase programmes.
| Evidence Dimension | Potency (fold improvement over isopropylcarbonyl analogue) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl-containing derivative (class representative) |
| Comparator Or Baseline | Isopropylcarbonyl analogue |
| Quantified Difference | 15‑fold more potent (HPPD); 14‑fold more potent (DHODH) |
| Conditions | In vitro enzyme inhibition assays (HPPD and DHODH); Bioorg. Med. Chem. Lett. 2006 |
Why This Matters
Procurement of the cyclopropanecarbonyl derivative is supported by class‑level SAR data showing a 14–15‑fold potency gain, directly impacting hit‑to‑lead progression.
- [1] Bioorganic & Medicinal Chemistry Letters. Two cyclopropanecarbonyl derivatives were independently found to be 15 and 14 times more potent than the corresponding isopropylcarbonyl analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively. Bioorg. Med. Chem. Lett. 2006, 16 (23), 6067–6070. https://doi.org/10.1016/j.bmcl.2006.08.112 View Source
